2-Nitro-7-hydroxybenzofuran
Overview
Description
2-Nitro-7-hydroxybenzofuran is a chemical compound with the molecular formula C8H5NO4 . It is a type of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 2-Nitro-7-hydroxybenzofuran, has been a subject of study in recent years . One method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . Another method involves the substitution of iodine in an intermediate by the action of nitronate ion followed by 5-exo-tet cyclization .Molecular Structure Analysis
The molecular structure of 2-Nitro-7-hydroxybenzofuran consists of a benzofuran ring with nitro and hydroxy substituents . The exact positions of these substituents on the benzofuran ring give the compound its unique properties .Chemical Reactions Analysis
Benzofuran compounds, including 2-Nitro-7-hydroxybenzofuran, have been shown to undergo various chemical reactions . For example, nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .Physical And Chemical Properties Analysis
2-Nitro-7-hydroxybenzofuran has a molecular weight of 179.13 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Chemical Properties and Structure Analysis
2-Nitro-7-hydroxybenzofuran and related compounds have been studied for their unique bonding features and physical properties. For instance, Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized and analyzed using X-ray crystallography, showing distinctive anticonvulsant activities. These studies provide insight into the chemical and physical properties that account for such biological activities (D'angelo et al., 2008).
Synthesis and Derivatives
The synthesis and modification of 2-Nitro-7-hydroxybenzofuran derivatives have been explored extensively. Bromination, nitration, and azo coupling of 3-ethoxycarbonyl-5-hydroxybenzofuran lead to various derivatives, with confirmed structures through IR and PMR spectra analysis (Grinev et al., 1971). Additionally, the synthesis of halogen-substituted o-quinones in the benzofuran series also involves nitration, demonstrating diverse chemical transformations (Grinev et al., 1975).
Antibacterial Activity
Compounds similar to 2-Nitro-7-hydroxybenzofuran, such as 2-methylbenzofurans with nitro substituents, exhibit antibacterial properties. These compounds' spectrum of activity is comparable to nitrofurazone, offering insights into potential antibacterial applications (Powers, 1976).
Fluorescent Labeling and Photophysical Properties
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, has been used as a fluorescent labeling reagent for amino acids, showcasing its utility in high-performance liquid chromatography (Watanabe & Imai, 1981). Furthermore, the photophysical and photochemical properties of a 4‐Amino‐7‐Nitrobenzofurazan derivative were studied, revealing a triplet state in cyclohexane, which is significant for understanding the fluorogenic nature of these compounds (Sveen et al., 2015).
Biodegradation and Environmental Impact
The biodegradation of nitroaromatic compounds, including 2-Nitro-7-hydroxybenzofuran, is crucial for environmental applications. Microbial systems capable of transforming or biodegrading nitroaromatic compounds have been identified, offering potential for bioremediation strategies (Spain, 2013).
Electrochemical Properties
The electrochemical characteristics of nitro-heterocyclic compounds, including 2-Nitro-7-hydroxybenzofuran, have been studied. The reduction pathway of the nitro group is influenced by the solvent, providing insights into the compounds' biological activities and potential for analytical applications (Tocher & Edwards, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran compounds, including 2-Nitro-7-hydroxybenzofuran, are being studied for their potential applications in various fields, particularly in the development of new therapeutic agents . Their unique structural features and wide array of biological activities make them a promising area of research .
properties
IUPAC Name |
2-nitro-1-benzofuran-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORAPRXPQXVOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193723 | |
Record name | 2-Nitro-7-hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40739-73-9 | |
Record name | 2-Nitro-7-hydroxybenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040739739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-7-hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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